molecular formula C19H20ClNO3 B2611734 2-((2-Chloro-6-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate CAS No. 1794938-32-1

2-((2-Chloro-6-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate

Cat. No.: B2611734
CAS No.: 1794938-32-1
M. Wt: 345.82
InChI Key: MIGUEDYAKZPLEY-UHFFFAOYSA-N
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Description

2-((2-Chloro-6-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-6-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-chloro-6-methylaniline with ethyl 2-oxo-2-phenylacetate under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-6-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of an oxidizing agent, such as potassium permanganate or hydrogen peroxide, to form oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as hydroxide ions in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-((2-Chloro-6-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Chloro-6-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate involves its interaction with specific molecular targets within cells. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chlorophenyl)amino)-2-oxoethyl 2-phenylbutanoate
  • 2-((2-Methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate
  • 2-((2-Bromophenyl)amino)-2-oxoethyl 2-phenylbutanoate

Uniqueness

2-((2-Chloro-6-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate is unique due to the presence of both chloro and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with molecular targets compared to similar compounds.

Properties

IUPAC Name

[2-(2-chloro-6-methylanilino)-2-oxoethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-3-15(14-9-5-4-6-10-14)19(23)24-12-17(22)21-18-13(2)8-7-11-16(18)20/h4-11,15H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGUEDYAKZPLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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